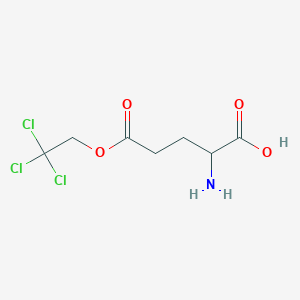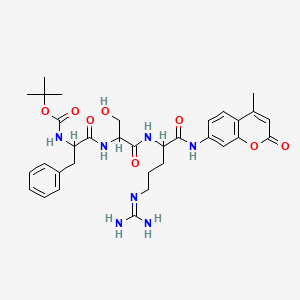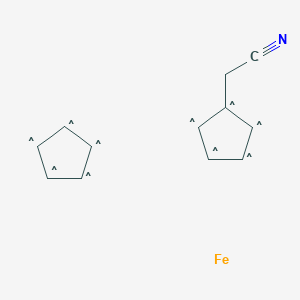
L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes. This compound is characterized by the presence of a trichloroethyl group attached to the gamma position of the glutamic acid molecule. It has the molecular formula C7H10Cl3NO4 and a molecular weight of 278.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester typically involves the esterification of L-glutamic acid with 2,2,2-trichloroethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield L-glutamic acid and 2,2,2-trichloroethanol.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Various nucleophiles can be used to replace the trichloroethyl group, often requiring a catalyst or specific reaction conditions
Major Products
Hydrolysis: Produces L-glutamic acid and 2,2,2-trichloroethanol.
Substitution: Depending on the nucleophile used, various substituted derivatives of L-glutamic acid can be formed
Scientific Research Applications
L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering L-glutamic acid.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester involves its hydrolysis to release L-glutamic acid and 2,2,2-trichloroethanol. L-glutamic acid is a key neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission and plasticity. The trichloroethyl group may also interact with cellular components, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide)
- L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate
- L-Glutamic acid gamma-monohydroxamate
- L-Glutamic acid 5-tert-butyl ester
Uniqueness
L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H10Cl3NO4 |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2-amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid |
InChI |
InChI=1S/C7H10Cl3NO4/c8-7(9,10)3-15-5(12)2-1-4(11)6(13)14/h4H,1-3,11H2,(H,13,14) |
InChI Key |
ZKAVMZAGITUCAX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCC(Cl)(Cl)Cl)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)
![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)




![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)



